REACTION_SMILES
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[CH2:48]1[CH2:49][CH2:50][NH:51][CH2:52][CH2:53]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[c:13]2[c:21]([cH:22][cH:23][cH:24]1)-[c:16]1[c:15]([cH:20][cH:19][cH:18][cH:17]1)[CH2:14]2)=[O:25])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH2:8])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CC(C)(C)OC(=O)C(N)CSC(c1ccccc1)(c1ccccc1)c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:48]1[CH2:49][CH2:50][NH:51][CH2:52][CH2:53]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[c:13]2[c:21]([cH:22][cH:23][cH:24]1)-[c:16]1[c:15]([cH:20][cH:19][cH:18][cH:17]1)[CH2:14]2)=[O:25])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH2:8])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1CCNCC1
|
Name
|
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)C(N)CSC(c1ccccc1)(c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:48]1[CH2:49][CH2:50][NH:51][CH2:52][CH2:53]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH:8][C:9]([O:10][CH2:11][c:12]1[c:13]2[c:21]([cH:22][cH:23][cH:24]1)-[c:16]1[c:15]([cH:20][cH:19][cH:18][cH:17]1)[CH2:14]2)=[O:25])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58]>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([NH2:8])[CH2:26][S:27][C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)=[O:47]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCNCC1
|
Name
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CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)C(N)CSC(c1ccccc1)(c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |